molecular formula C8H7NO B149900 6-Hydroxyindole CAS No. 2380-86-1

6-Hydroxyindole

Cat. No. B149900
CAS RN: 2380-86-1
M. Wt: 133.15 g/mol
InChI Key: XAWPKHNOFIWWNZ-UHFFFAOYSA-N
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Description

6-Hydroxyindole is a white to off-white shiny crystalline powder . It is used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators . It is also used in the preparation of a variety of biochemical compounds, including anti-tuberculosis agents, HIV inhibitors, anticancer agents, tubulin polymerization inhibitors .


Synthesis Analysis

6-Hydroxyindole is synthesized using the Leimgruber-Batcho indole protocol . The commercially available 4-methyl-3-nitrophenol can be benzyl protected before condensation with pyrrolidine and N,N-dimethylformamide dimethylace- tal. Reduction of this intermediate results in cyclization of the pyrrole ring and benzyl deprotection then affords 6-hydroxyindole .


Molecular Structure Analysis

The molecular formula of 6-Hydroxyindole is C8H7NO . The molecular weight is 133.15 . The IUPAC Standard InChI is InChI=1S/C8H7NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-5,9-10H .


Chemical Reactions Analysis

6-Hydroxyindole is used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators . It is also used as a reactant for asymmetrical synthesis of notoamide J as a potential biosynthetic precursor of prenylated indole alkaloids .


Physical And Chemical Properties Analysis

6-Hydroxyindole is a white to off-white shiny crystalline powder . The molecular weight is 133.15 . The molecular formula is C8H7NO .

Scientific Research Applications

Anticancer Immunomodulators Synthesis

6-Hydroxyindole serves as a reactant in the preparation of tryptophan dioxygenase inhibitors, which are pyridyl-ethenyl-indoles with potential as anticancer immunomodulators. This application highlights its role in developing treatments that could modulate the immune system to fight cancer .

Biotechnological Communication

In biotechnological contexts, 6-Hydroxyindole can be involved in cell-to-cell communication processes. For example, it can be part of a bidirectional, mutually beneficial communication involving indole-producing and indole-consuming species, enhancing biofilm formation in E. coli, which has implications for understanding microbial communities and bioengineering .

Chemical Synthesis

The compound is used in Friedel–Crafts reactions involving indoles, where it can help control reaction selectivity. This is crucial in the synthesis of various organic compounds, including pharmaceuticals and materials with specific desired properties .

Cosmetic Safety

6-Hydroxyindole has been assessed for its safety as an oxidative hair dye ingredient in cosmetics. The Cosmetic Ingredient Review Expert Panel concluded that it is safe for use in oxidative hair dye formulations, which underscores its utility in personal care products .

Safety And Hazards

6-Hydroxyindole is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye damage . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Indole and its derivatives, including 6-Hydroxyindole, have shown promising therapeutic potential in treating human diseases . They are important in cell biology and play a main role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

1H-indol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWPKHNOFIWWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178497
Record name 6-Hydroxyindole
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Hydroxyindole

CAS RN

2380-86-1
Record name 6-Hydroxyindole
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Record name 6-Hydroxyindole
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Record name 6-Hydroxyindole
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Record name 6-hydroxyindole
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Record name 6-Hydroxy-1H-indole
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Record name 6-HYDROXYINDOLE
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Synthesis routes and methods I

Procedure details

The semicarbazone obtained above was reduced catalytically using 10% palladium on carbon in ethanol to yield a mixture of 6-hydroxyindole 38% yield, mp 124°-6° C., and 3-amino-4-methylphenol which were separated by column chromatography.
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38%

Synthesis routes and methods II

Procedure details

Mixtures of 4-hydroxyindole (0.1-10%) and 5-hydroxyindole (0.1-10%), 6-hydroxyindole (0.1-10%), or 7-hydroxyindole (0.1-10%) will give a color range from black to light auburn. 5-Hydroxyindole (0.1-10%) was found to produce progressively darker browns and, eventually, black through the addition of 3-methylcatechol (0.1-10%), 3-methoxycatechol (0.1-10%), or 3,6-dimethylcatechol (0.1-10%) followed by oxidation by sodium periodate (15%). 4-Hydroxyindole (1%) was found to produce progressively lighter colors with increasing red highlights through the addition of dopamine (2-5%) when penetration of precursors was done at high pH (9.2). Therefore a range of colors from light brown to black can be obtained through combinations of 4-hydroxyindole, 5-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole with each other or various other dye precursors. Similar results were obtained in staining skin in that a range of shades from light to dark brown can be obtained through combinations of hydroxyindoles with various other dye precursors.
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Synthesis routes and methods III

Procedure details

6-Phenylmethoxyindole (3.93 g, 17.6 mmol), was suspended in acetone (350 mL), under N2 and cooled in an ice bath. 10% Palladium on carbon (0.80 g) was added, and the N2 atmosphere was replaced with H2 by alternately placing the reaction flask under vacuum and introducing H2 from a balloon. The cold bath was then removed and the reaction mixture stirred under positive H2 pressure for 16 hours. The reaction mixture was cooled in an ice bath, and N2 reintroduced. The reaction mixture was filtered through a pad of celite and concentrated in vacuo. The crude product was purified by chromatography on silica gel to give 6-hydroxyindole (1.70 g, 73%).
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3.93 g
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0.8 g
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73%

Synthesis routes and methods IV

Procedure details

6-Methoxyindole (1.47 g, 10.00 mmol) was cooled to 0° C. in methylene chloride and BBr3 (2 M in methylene chloride, 25 mL, 50.00 mmol) was added. After stirring 16 h at room temperature, TLC analysis indicated the reaction was complete. The reaction was quenched with water and the layers separated. The organic layers were washed with 1 N NaOH. The basic aqueous layers were acidified with conc. HCL, extracted with methylene chloride, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give the crude 6-hydroxyindole which was used directly for the next reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxyindole
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6-Hydroxyindole
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6-Hydroxyindole
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6-Hydroxyindole
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6-Hydroxyindole

Citations

For This Compound
874
Citations
K Teranishi, S Nakatsuka, T Goto - synthesis, 1994 - thieme-connect.com
… A facile synthesis of 6-hydroxyindole and 6-methoxyindole starting from … 6-hydroxyindole which is converted to 6-methoxyindole by methylation. The overall yield of 6-hydroxyindole and …
Number of citations: 22 www.thieme-connect.com
C Zhao, P Feng, J Cao, Y Zhang, X Wang… - Organic & …, 2012 - pubs.rsc.org
A 6-hydroxyindole-based BODIPY, named BODIPY–OH, with distinct spectroscopic characteristics is reported. Through a systematic study of the spectroscopic characteristics of BODIPY…
Number of citations: 33 pubs.rsc.org
T Shinada, M Miyachi, Y Itagaki, H Naoki, K Yoshihara… - Tetrahedron letters, 1996 - Elsevier
A facile synthesis of 6-hydroxyindole-3-acetic acid 1a, which is the proposed aromatic subunit of NPTX-1∼6, is described. Radical cyclization of isonitrile 2 successfully afforded 9 in …
Number of citations: 36 www.sciencedirect.com
J Cao, C Zhao, X Wang, Y Zhang, W Zhu - Chemical Communications, 2012 - pubs.rsc.org
Based on 6-hydroxyindole BODIPY with a Schiff-base structure, NIR fluorescence with impressively high selectivity is triggered by deprotonation of the phenol group upon binding with …
Number of citations: 89 pubs.rsc.org
SW Crane, O Ghafur, L Saalbach, MJ Paterson… - Chemical Physics …, 2020 - Elsevier
Ultrafast time-resolved ion yield spectroscopy using 286 nm excitation reveals more than an order of magnitude difference between the S 1 (ππ*) excited state lifetimes of several …
Number of citations: 5 www.sciencedirect.com
H Blaschko, WG Levine - British Journal of Pharmacology and …, 1960 - Wiley Online Library
… The oxidation of the 6-hydroxyindole derivative would also lead to a paraquinonoid structure, but the oxidation of the 4-hydroxyindoles would lead to an orthoquinonoid oxidation …
Number of citations: 44 bpspubs.onlinelibrary.wiley.com
Y Masuo, K Fujita, K Mishiro, N Seba, T Kogi… - Drug Metabolism and …, 2020 - Elsevier
… and is metabolized to other compounds, including 6-hydroxyindole, indigo, indirubin, isatin, … We subsequently investigated the relationship between renal function and 6-hydroxyindole …
Number of citations: 6 www.sciencedirect.com
Y Yamazaki, Y Kawano - Zeitschrift für Naturforschung C, 2010 - degruyter.com
… The present results suggest that 6-hydroxyindole is a potential and useful pharmacophore of antimelanogenic agents and that the position of a phenolic hydroxy group in a specific …
Number of citations: 10 www.degruyter.com
J Duchon, B Matouš - Clinica Chimica Acta, 1967 - Elsevier
Two new isomeric metabolites, 5-hydroxy-6-methoxyindole-2-carboxylic (a) and 5-methoxy-6-hydroxyindole-2-carboxylic (b) acids have been identified in melanotic urine: Their …
Number of citations: 50 www.sciencedirect.com
SA Monti, WO Johnson - Tetrahedron, 1970 - Elsevier
… Experimentally the preferred site for substitution in both the S- and the 6-hydroxyindole series is the more hinderedt of the two ortho positions. In contrast Mannich reactions of phenols …
Number of citations: 30 www.sciencedirect.com

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